molecular formula C13H14ClN3O B2704336 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 892287-56-8

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2704336
CAS RN: 892287-56-8
M. Wt: 263.73
InChI Key: HMUISDLOWZZRNR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (also known as CPT-11) is a novel organic compound that has been studied extensively in recent years. It is a member of the class of compounds known as triazaspirodecenones, which are characterized by their unique three-dimensional structures. CPT-11 has been found to possess a variety of interesting properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to be used as a drug delivery vehicle.

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Triazole derivatives, including compounds structurally related to 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, have garnered significant interest in the pharmaceutical industry due to their broad spectrum of biological activities. Research has shown that triazoles can be developed into drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, addressing a wide array of health conditions from neglected diseases to combating resistant bacteria and viruses. The continuous exploration of new methods for synthesizing and evaluating triazole compounds reflects the ongoing efforts to enhance their efficacy, safety, and environmental sustainability in drug development (Ferreira et al., 2013).

Environmental Applications and Degradation

The chlorophenyl moiety, as seen in 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, is also significant in environmental chemistry, particularly in the degradation of chlorophenols. Studies have focused on the efficient removal of chlorophenols, which are toxic to humans and the environment, using zero valent iron and bimetallic systems. These systems facilitate the dechlorination of chlorophenols through processes such as sorption and co-precipitation, offering insights into potential environmental applications of chlorophenyl-containing compounds (Gunawardana et al., 2011).

Antimicrobial and Antifungal Activities

Furthermore, the broader class of 1,2,4-triazole derivatives, to which 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is related, has been explored for antimicrobial and antifungal activities. These compounds have been highlighted for their potential in addressing bacterial and fungal infections, showcasing the relevance of triazole derivatives in developing new antimicrobial agents with high efficacy against various pathogens (Ohloblina, 2022).

properties

IUPAC Name

3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUISDLOWZZRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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